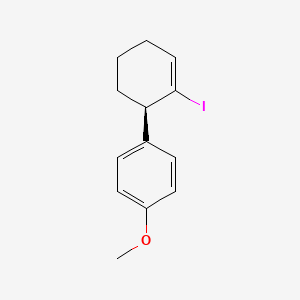
(1R)-6-Iodo-4'-methoxy-1,2,3,4-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-6-Iodo-4’-metoxi-1,2,3,4-tetrahidro-1,1’-bifenilo es un compuesto orgánico que pertenece a la clase de derivados del bifenilo. Este compuesto se caracteriza por la presencia de un átomo de yodo en la posición 6 y un grupo metoxi en la posición 4’ en la estructura del bifenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1R)-6-Iodo-4’-metoxi-1,2,3,4-tetrahidro-1,1’-bifenilo normalmente implica la yodación de un precursor de bifenilo adecuado. Un método común es la reacción de sustitución aromática electrófila, donde el yodo se introduce en el anillo de bifenilo utilizando monocloruro de yodo (ICl) o yodo (I2) en presencia de un agente oxidante como el ácido nítrico (HNO3) o el peróxido de hidrógeno (H2O2). La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano (CH2Cl2) o cloroformo (CHCl3) bajo condiciones controladas de temperatura.
Métodos de Producción Industrial
La producción industrial de (1R)-6-Iodo-4’-metoxi-1,2,3,4-tetrahidro-1,1’-bifenilo puede implicar procesos de yodación a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes del producto. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura puede mejorar la eficiencia y la seguridad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1R)-6-Iodo-4’-metoxi-1,2,3,4-tetrahidro-1,1’-bifenilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar un aldehído o ácido carboxílico correspondiente.
Reducción: El átomo de yodo se puede reducir a un átomo de hidrógeno, lo que resulta en la formación de un derivado de bifenilo desyodado.
Sustitución: El átomo de yodo se puede sustituir por otros grupos funcionales como hidroxilo, amino o alquilo a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Nucleófilos como el hidróxido de sodio (NaOH) o el amoníaco (NH3) en disolventes polares como el etanol (C2H5OH) o el agua (H2O).
Productos Principales
Oxidación: Formación de 4’-metoxi-6-yodobenzaldehído o 4’-metoxi-6-yodobenzoico.
Reducción: Formación de 4’-metoxi-1,2,3,4-tetrahidro-1,1’-bifenilo.
Sustitución: Formación de 4’-metoxi-6-hidroxi-1,2,3,4-tetrahidro-1,1’-bifenilo o 4’-metoxi-6-amino-1,2,3,4-tetrahidro-1,1’-bifenilo.
Aplicaciones Científicas De Investigación
(1R)-6-Iodo-4’-metoxi-1,2,3,4-tetrahidro-1,1’-bifenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor para la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (1R)-6-Iodo-4’-metoxi-1,2,3,4-tetrahidro-1,1’-bifenilo implica su interacción con objetivos moleculares y vías específicas. El átomo de yodo y el grupo metoxi juegan un papel crucial en la modulación de la reactividad del compuesto y la afinidad de unión a las moléculas diana. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas o receptores: Modulando su actividad e influyendo en las vías bioquímicas.
Interacción con las membranas celulares: Afecta la fluidez y permeabilidad de la membrana.
Generación de intermediarios reactivos: Lo que lleva a estrés oxidativo u otras respuestas celulares.
Comparación Con Compuestos Similares
(1R)-6-Iodo-4’-metoxi-1,2,3,4-tetrahidro-1,1’-bifenilo se puede comparar con otros derivados del bifenilo como:
4’-Metoxi-1,2,3,4-tetrahidro-1,1’-bifenilo: Carece del átomo de yodo, lo que resulta en una diferente reactividad y actividad biológica.
6-Iodo-1,2,3,4-tetrahidro-1,1’-bifenilo: Carece del grupo metoxi, lo que afecta su solubilidad e interacción con las moléculas diana.
4’-Hidroxi-6-yodo-1,2,3,4-tetrahidro-1,1’-bifenilo: Contiene un grupo hidroxilo en lugar de un grupo metoxi, lo que lleva a diferentes propiedades químicas y biológicas.
Propiedades
Número CAS |
665054-10-4 |
|---|---|
Fórmula molecular |
C13H15IO |
Peso molecular |
314.16 g/mol |
Nombre IUPAC |
1-[(1R)-2-iodocyclohex-2-en-1-yl]-4-methoxybenzene |
InChI |
InChI=1S/C13H15IO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h5-9,12H,2-4H2,1H3/t12-/m1/s1 |
Clave InChI |
UWYIRAITCJYIGA-GFCCVEGCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H]2CCCC=C2I |
SMILES canónico |
COC1=CC=C(C=C1)C2CCCC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




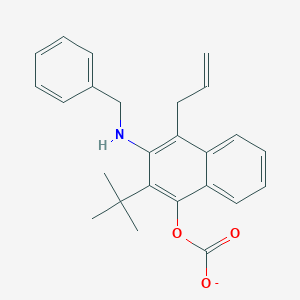

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
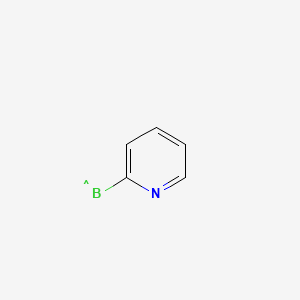

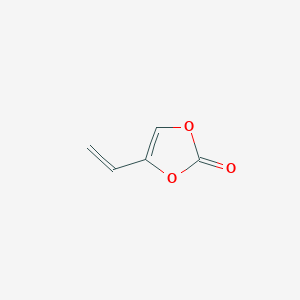
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
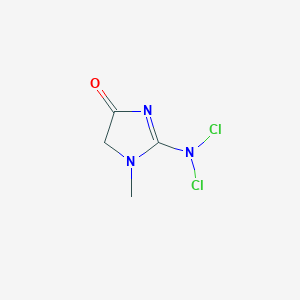
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)

